4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline
Overview
Description
The compound “4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is a complex organic molecule that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, which is a ring of atoms that contains at least one atom that is not carbon . The most common heterocyclic compounds contain carbon along with nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a topic of interest in organic chemistry due to their remarkable biological activities, pharmaceutical applications, and their role as intermediates in the synthesis of many natural products . A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones .Molecular Structure Analysis
Pyrrole is an example of a six-membered aromatic heterocycle and has an electronic structure similar to benzene . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated . This makes the pi electron count for pyrrole 6 pi electrons .Chemical Reactions Analysis
Pyrrole compounds have been known to undergo various chemical reactions. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and is usually purified by distillation immediately before use . The physical and chemical properties of the specific compound “this compound” were not found in the search results.Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrrol-2(5h)-ones, have been found to interact with apoptosis signal-regulating kinase 1 (ask1) and human cytosolic carbonic anhydrase isozymes . These targets play crucial roles in regulating cell death and maintaining pH balance in the body, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes, such as the regulation of apoptosis and pH balance .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to apoptosis and ph regulation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may induce apoptosis and affect ph balance within cells .
Safety and Hazards
Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if swallowed . It causes serious eye damage and is harmful if inhaled . Specific safety and hazard information for “4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” was not found in the search results.
Future Directions
The future directions for research on “4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of novel multicomponent reaction-based methods for the rapid construction of these compounds could be a promising area of research . Additionally, investigating their biological properties and potential applications in medicine could also be a fruitful direction .
Properties
IUPAC Name |
4-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-12(9)13)11-3-1-10(16)2-4-11/h1-4,9,12H,5-8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXSKYCRUTRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC=C(C=C3)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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